Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as kinases . It acts as a kinase inhibitor, interfering with the phosphorylation processes that regulate cell growth and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include:
- Methyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Methyl 2-amino-1-isopentyl-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Methyl 2-amino-1-heptyl-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C18H14N4O3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H14N4O3/c1-25-18(24)14-15-17(21-13-8-3-2-7-12(13)20-15)22(16(14)19)10-5-4-6-11(23)9-10/h2-9,23H,19H2,1H3 |
InChI Key |
HVBFZOSVIUZKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)O)N |
Origin of Product |
United States |
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